Cas no 398995-91-0 (1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea)

1-4-(Difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea is a thiourea derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a difluoromethoxy phenyl group and a pyridinylmethyl moiety, which may enhance its binding affinity and metabolic stability. The compound's thiourea core offers versatility as a hydrogen-bond donor/acceptor, making it valuable for molecular recognition studies. The difluoromethoxy group can improve lipophilicity and bioavailability, while the pyridine ring may contribute to interactions with biological targets. This compound is of interest for developing enzyme inhibitors or receptor modulators due to its balanced physicochemical properties. It serves as a useful intermediate for synthesizing more complex bioactive molecules.
1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea structure
398995-91-0 structure
Product Name:1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea
CAS No:398995-91-0
MF:C14H13F2N3OS
MW:309.33432841301
CID:6321390
PubChem ID:4133664
Update Time:2025-06-20

1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea
    • 398995-91-0
    • 1-[4-(difluoromethoxy)phenyl]-3-[(pyridin-3-yl)methyl]thiourea
    • MLS000624507
    • CHEMBL1301846
    • 1-(4-(difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea
    • HMS2729F20
    • SR-01000009414
    • F0828-0022
    • AKOS024600714
    • SMR000323451
    • 1-[4-(difluoromethoxy)phenyl]-3-(pyridin-3-ylmethyl)thiourea
    • SR-01000009414-1
    • Inchi: 1S/C14H13F2N3OS/c15-13(16)20-12-5-3-11(4-6-12)19-14(21)18-9-10-2-1-7-17-8-10/h1-8,13H,9H2,(H2,18,19,21)
    • InChI Key: KNWSRVBTBYMIDT-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC(=CC=1)OC(F)F)NCC1C=NC=CC=1

Computed Properties

  • Exact Mass: 309.07473954g/mol
  • Monoisotopic Mass: 309.07473954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 78.3Ų

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Additional information on 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea

Introduction to 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea (CAS No. 398995-91-0)

The compound 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea, identified by its CAS number 398995-91-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoromethoxy and pyridin-3-yl moieties in its structure suggests a high degree of functional complexity, which may contribute to its unique pharmacological properties.

Recent research in the domain of chemically modified heterocycles has highlighted the importance of thiourea derivatives in medicinal chemistry. Thiourea-based compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a pyridin-3-ylmethylthiourea moiety into the molecular structure of this compound introduces a potent pharmacophore that may enhance its binding affinity to biological targets. This structural feature is particularly relevant in the context of drug discovery, where optimizing interactions with target proteins is crucial for achieving therapeutic efficacy.

The difluoromethoxy substituent at the para position of the phenyl ring adds an additional layer of complexity to the molecule. Fluoroalkoxy groups are widely recognized for their ability to modulate metabolic stability and binding interactions. In particular, the electron-withdrawing nature of fluorine atoms can influence the electronic properties of adjacent functional groups, thereby affecting the compound's overall reactivity and biological activity. This characteristic makes 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea a promising candidate for further investigation in drug design.

In light of current advancements in computational chemistry and molecular modeling, researchers have been able to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater precision. High-throughput screening (HTS) techniques have enabled the rapid evaluation of large libraries of compounds, including derivatives of thiourea, to identify those with optimal biological profiles. The structural motifs present in 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea align well with emerging trends in medicinal chemistry, particularly in the design of molecules that exhibit dual-target inhibition.

One particularly intriguing aspect of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in numerous cellular processes, and dysregulation of kinase activity is implicated in various diseases, most notably cancer. The pyridine ring in this molecule serves as a hinge-binding motif, a common feature in kinase inhibitors. By leveraging this structural feature, researchers aim to develop compounds that can selectively inhibit aberrant kinase signaling pathways without affecting normal cellular functions. Preliminary studies suggest that 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea exhibits promising kinase inhibitory activity, making it a valuable scaffold for further derivatization.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. The introduction of fluorine atoms into the molecular structure necessitates specialized synthetic strategies to achieve regioselectivity and minimize unwanted side reactions. These challenges underscore the importance of collaboration between synthetic chemists and medicinal chemists to develop robust synthetic routes for biologically active molecules.

Evaluation of the biological activity of 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea has revealed several interesting findings. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting potential therapeutic applications in oncology. Additionally, preliminary toxicology studies indicate that the compound exhibits acceptable safety margins at effective doses. These results are encouraging and warrant further investigation into its mechanism of action and potential clinical applications.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-yl)methylthiourea. Predictive models can analyze large datasets to identify structural features that correlate with biological activity, thereby guiding experimental design more effectively. By combining experimental data with computational predictions, researchers can optimize lead compounds more rapidly and efficiently. This interdisciplinary approach is essential for advancing drug development efforts in an era where time-to-market is critical.

Future directions for research on this compound include exploring its potential as an adjuvant therapy alongside existing treatments for cancer and inflammatory diseases. Combination therapies often yield better outcomes than single-agent treatments due to their ability to target multiple disease pathways simultaneously. The structural versatility of 1-4-(difluoromethoxy)phenyl-3-(pyridin-3-ylmethylthiourea) makes it an ideal candidate for such combinatorial approaches, where modifications can be made to enhance its efficacy or reduce side effects.

In conclusion,1 - 4 - (difluoromethoxy) phenyl - 3 - ( pyridin - 3 - ylmethylthiourea) (CAS No . 398995 - 91 - 0 ) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas . Its unique structural features , coupled with promising preclinical data , make it a compelling candidate for further development . As research continues , this compound is poised to contribute meaningfully to efforts aimed at improving patient outcomes through innovative drug therapies .

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